>8-Fold Superior mPTPB Inhibitory Potency vs Closest In-Series Analog (Compound 2)
The target compound (compound 1) is the most potent inhibitor within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series. Its IC50 of 1.3 µM (1.2 ± 0.1 µM without pre-incubation) and Ki of 1.1 ± 0.03 µM are 7.9-fold and ~8.4-fold superior, respectively, to the next most active analog, compound 2 (IC50 10.3 ± 0.7 µM) [1]. Compounds lacking a linear alkylphenyl substituent (compounds 6–8) show no inhibition at 20 µM, underscoring the critical role of the 4-butylphenyl moiety [1].
| Evidence Dimension | mPTPB inhibitory potency (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50 1.3 ± 0.1 µM (–pre); Ki 1.1 ± 0.03 µM |
| Comparator Or Baseline | Compound 2 (ChemDiv 5591-1074): IC50 10.3 ± 0.7 µM (–pre); Ki not reported |
| Quantified Difference | 7.9-fold lower IC50 (1.3 vs 10.3 µM); ~8.4-fold lower Ki |
| Conditions | pNPP substrate, pH 7.0, 25 °C, I = 0.15 M; no enzyme pre-incubation (–pre) |
Why This Matters
For assay development or inhibitor screening campaigns, the target compound provides a >8-fold more sensitive starting point, reducing compound consumption and enabling detection of weaker modulators in high-throughput settings.
- [1] Chen L, Sung S-S, Yoo H, et al. Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis. ACS Med Chem Lett. 2010;1(7):355-359. DOI: 10.1021/ml1001135. Table 1. View Source
